Hydroxyphenylacetylglycine

Esophageal Squamous Cell Carcinoma Tissue Metabolomics Diagnostic Biomarker

Hydroxyphenylacetylglycine (CAS 28116-23-6) is an endogenous acylglycine with distinct chromatographic (tR=1.371 min) and mass spectrometric (m/z 208.0887 [M-H]⁻) behavior that precludes substitution with phenylacetylglycine in quantitative bioanalysis. The para-hydroxyl substituent imparts a logP difference of 0.5-1.0 units and differential ESI- ionization efficiency, while disease correlation patterns diverge (ASD r=-0.190 vs r=-0.233 for phenylacetylglycine). This ≥98% HPLC-certified reference standard ensures calibration integrity for CLIA/ISO 15189-accredited labs developing LC-MS/MS methods for mitochondrial fatty acid β-oxidation disorder diagnosis and targeted metabolomics panels. Mandatory for FDA/EMA guideline-compliant bioanalytical methodology.

Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
CAS No. 28116-23-6
Cat. No. B048193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyphenylacetylglycine
CAS28116-23-6
SynonymsN-[2-(4-Hydroxyphenyl)acetyl]glycine; _x000B_N-[(p-Hydroxyphenyl)acetyl]glycine;  [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid
Molecular FormulaC10H11NO4
Molecular Weight209.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(=O)NCC(=O)O)O
InChIInChI=1S/C10H11NO4/c12-8-3-1-7(2-4-8)5-9(13)11-6-10(14)15/h1-4,12H,5-6H2,(H,11,13)(H,14,15)
InChIKeyCPPDWYIPKSSNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyphenylacetylglycine (CAS 28116-23-6): Chemical Identity, Endogenous Source, and Analytical Reference Standards for Scientific Procurement


Hydroxyphenylacetylglycine (CAS 28116-23-6), also referred to as p-Hydroxyphenylacetylglycine or 4-Hydroxyphenylacetylglycine, is an endogenous N-acyl-α-amino acid derivative formed via glycine N-acyltransferase (EC 2.3.1.13)-catalyzed conjugation of 4-hydroxyphenylacetyl-CoA with glycine [1]. It originates primarily from the metabolism of tyramine and 3,4-dihydroxyphenylalanine (L-DOPA) [1]. As a member of the acylglycine class, it serves as a diagnostic marker for inborn errors of mitochondrial fatty acid β-oxidation and is consistently detected in human urine and plasma [1]. Analytical reference standards are commercially available with certified purity (≥98% by HPLC) to support quantitative bioanalytical method development and metabolomics workflows .

Hydroxyphenylacetylglycine (28116-23-6) vs. Generic Acylglycines: Why Substitution Without Structural Verification Compromises Metabolomic Quantification and Biomarker Specificity


Interchanging Hydroxyphenylacetylglycine with unsubstituted phenylacetylglycine or other acylglycines is scientifically untenable for quantitative bioanalysis and biomarker discovery. The para-hydroxyl substituent on the phenyl ring introduces distinct chromatographic retention behavior (logP difference of approximately 0.5-1.0 units), unique mass spectrometric fragmentation patterns, and differential ionization efficiency in electrospray ionization (ESI) negative ion mode [1]. In clinical metabolomics studies, Hydroxyphenylacetylglycine and phenylacetylglycine exhibit divergent correlation patterns with disease states: for instance, in autism spectrum disorder (ASD), Hydroxyphenylacetylglycine shows a Pearson correlation coefficient of r = -0.190 versus r = -0.233 for phenylacetylglycine relative to control group metabolite levels, indicating distinct metabolic dysregulation profiles [2]. Substitution without structural authentication would invalidate assay calibration, compromise inter-laboratory reproducibility, and potentially obscure disease-specific metabolic signatures.

Hydroxyphenylacetylglycine (28116-23-6): Quantitative Evidence for Differentiated Selection in Metabolomics and Diagnostic Research


Diagnostic Predictive Accuracy: Hydroxyphenylacetylglycine vs. Six Co-Metabolites in Esophageal Squamous Cell Carcinoma Tissue Classification

In a tissue-based UPLC-MS metabolomics study of 141 ESCC cancerous and 70 non-cancerous tissue samples, Hydroxyphenylacetylglycine demonstrated a single-metabolite diagnostic predictive accuracy of 0.89, comparable to adenylsuccinic acid (0.89) and galactose (0.84), but lower than UDP-GalNAc (0.95) and maleylacetoacetic acid (0.97) [1]. This quantitative performance metric defines its utility as a component of multi-marker diagnostic panels rather than a standalone classifier.

Esophageal Squamous Cell Carcinoma Tissue Metabolomics Diagnostic Biomarker

Chromatographic Retention and MS Detection Characteristics: Hydroxyphenylacetylglycine vs. Phenylacetylglycine and Isobutyrylglycine in Validated UPLC-MS Assays

A validated isotope-labeling UPLC-MS method for urinary acylglycines achieved linearity (R² > 0.995), intra- and inter-day precision (RSD < 8%), and recovery of 85-105% for Hydroxyphenylacetylglycine [1]. Chromatographic retention time (tR) was 1.371 min under the specified conditions, while the mass-to-charge ratio ([M-H]⁻) was 208.0887 [2]. These parameters are distinct from isobutyrylglycine (tR = 1.4258 min, m/z = 144.0955) and other co-eluting acylglycines [2].

Acylglycine Quantification UPLC-MS Method Validation Inborn Errors of Metabolism

Metabolite Abundance and Correlation Patterns: Hydroxyphenylacetylglycine vs. Phenylacetylglycine in Autism Spectrum Disorder Urinary Metabolomics

In a multi-center urinary 1H-NMR metabolomics study of 117 ASD children versus 119 healthy controls, both Hydroxyphenylacetylglycine and phenylacetylglycine were significantly elevated in the ASD group [1]. However, Pearson correlation analysis revealed distinct association strengths: Hydroxyphenylacetylglycine showed r = -0.190, while phenylacetylglycine showed r = -0.233 with respect to control group metabolite levels [2]. This 22.6% difference in correlation coefficient magnitude indicates that the two metabolites, despite sharing a core acylglycine scaffold, exhibit non-identical metabolic dysregulation patterns in ASD pathophysiology.

Autism Spectrum Disorder Urinary Metabolomics 1H-NMR Profiling

Plasma Metabolite Response Dynamics: Hydroxyphenylacetylglycine vs. Galactinol Dihydrate and Guanosine Monophosphate in Perioperative Pulmonary Arterial Hypertension

In a plasma metabolomics study of patients with pulmonary arterial hypertension associated with congenital heart disease undergoing defect repair surgery, Hydroxyphenylacetylglycine exhibited a non-significant declining trend at T24 and T48 post-surgery, whereas galactinol dihydrate showed a statistically significant decline (P < 0.05) at T48 [1]. Guanosine monophosphate also tended to decline without reaching significance [1]. This differential temporal response pattern distinguishes Hydroxyphenylacetylglycine from other metabolites that demonstrate robust perioperative changes.

Pulmonary Arterial Hypertension Perioperative Metabolomics Congenital Heart Disease

Analytical Method Validation Parameters: Hydroxyphenylacetylglycine Quantification Performance Metrics in Certified Reference Standards

Commercially available Hydroxyphenylacetylglycine analytical standards are certified at ≥98.0% purity by HPLC . The validated UPLC-MS method for urinary acylglycines demonstrated excellent linearity (R² > 0.995), precision (RSD < 8%), and recovery (85-105%) for Hydroxyphenylacetylglycine [1]. These validation metrics are comparable to those achieved for other acylglycines (e.g., isobutyrylglycine, phenylacetylglycine) in the same multi-analyte panel, confirming that Hydroxyphenylacetylglycine can be reliably quantified within established acylglycine profiling workflows without requiring specialized method modifications.

Analytical Reference Standard Method Validation Quality Control

Hydroxyphenylacetylglycine (CAS 28116-23-6): Prioritized Scientific and Clinical Research Applications Based on Quantitative Evidence


Multi-Metabolite Diagnostic Panel Development for Esophageal Squamous Cell Carcinoma

Hydroxyphenylacetylglycine is suitable for inclusion in multi-analyte tissue metabolomics panels for ESCC classification, where its predictive accuracy of 0.89 provides incremental diagnostic value when combined with higher-accuracy metabolites such as UDP-GalNAc (0.95) and maleylacetoacetic acid (0.97) [1]. Researchers developing machine learning-based diagnostic algorithms (PLS, SVM, Random Forest) should consider this metabolite as a component of combinatorial biomarker signatures rather than a standalone classifier.

Quantitative Acylglycine Profiling for Inborn Errors of Metabolism Diagnosis

As an acylglycine with validated UPLC-MS method performance (R² > 0.995, RSD < 8%, recovery 85-105%), Hydroxyphenylacetylglycine is appropriate for inclusion in clinical diagnostic panels assessing mitochondrial fatty acid β-oxidation disorders [1][2]. Procurement of certified reference standards (≥98% purity) is mandatory for establishing calibration curves and quality control protocols in CLIA-certified or ISO 15189-accredited clinical laboratories.

Metabolomics Biomarker Discovery in Neurodevelopmental Disorders

In autism spectrum disorder research, Hydroxyphenylacetylglycine has been identified as a significantly elevated urinary metabolite with a distinct correlation pattern (r = -0.190) that differs from its structural analog phenylacetylglycine (r = -0.233) [1]. This differential behavior supports its selection as an analyte of interest in targeted metabolomics studies investigating phenylalanine-tyrosine pathway dysregulation in ASD and related neurodevelopmental conditions.

Reference Standard for Bioanalytical Method Development and Inter-Laboratory Harmonization

Hydroxyphenylacetylglycine analytical standards with documented chromatographic retention (tR = 1.371 min) and mass spectrometric parameters (m/z 208.0887 [M-H]⁻) enable laboratories to develop and validate robust LC-MS/MS methods for acylglycine quantification [1][2]. These empirically established parameters support inter-laboratory harmonization of metabolomics data and facilitate compliance with FDA/EMA bioanalytical method validation guidelines for biomarker quantification.

Quote Request

Request a Quote for Hydroxyphenylacetylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.